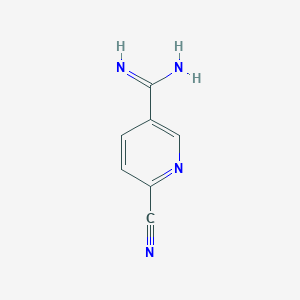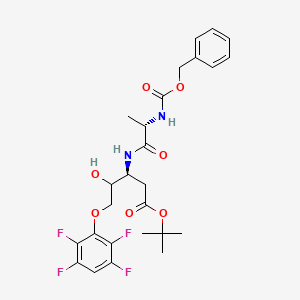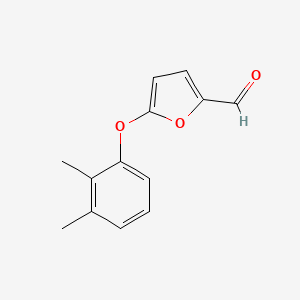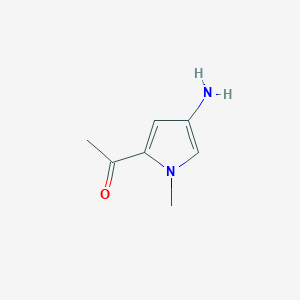
6-Cyanonicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyanonicotinimidamide is a chemical compound with the molecular formula C7H6N4 It is a derivative of nicotinamide, featuring a cyano group (-CN) attached to the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanonicotinimidamide typically involves the cyanoacetylation of amines. One common method is the reaction of nicotinamide with cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the compound while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyanonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The cyano group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxide ions (OH-) in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Cyanonicotinimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 6-Cyanonicotinimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit NAD-dependent enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the depletion of cellular NAD levels, resulting in the disruption of metabolic processes and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
6-Aminonicotinamide: A derivative of nicotinamide with an amino group (-NH2) at the sixth position. It is known for its role as an antimetabolite and enzyme inhibitor.
6-Methylnicotinamide: A methylated derivative of nicotinamide with applications in metabolic studies.
6-Hydroxynicotinamide: A hydroxylated derivative with potential antioxidant properties.
Uniqueness of 6-Cyanonicotinimidamide: this compound stands out due to its unique cyano group, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications and enhances the compound’s potential as an enzyme inhibitor and anticancer agent.
Eigenschaften
Molekularformel |
C7H6N4 |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
6-cyanopyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6N4/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4H,(H3,9,10) |
InChI-Schlüssel |
AWSVGMMHQOEWKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)









![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)

